molecular formula C8H10NO5P B1224983 Pyridoxal 5'-methylenephosphonate CAS No. 26210-18-4

Pyridoxal 5'-methylenephosphonate

Cat. No.: B1224983
CAS No.: 26210-18-4
M. Wt: 231.14 g/mol
InChI Key: MJHZPNZKADTPDP-UHFFFAOYSA-N
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Description

Pyridoxal 5’-methylenephosphonate is a derivative of pyridoxal, which is one of the active forms of vitamin B6. This compound is structurally characterized by the presence of a methylenephosphonate group attached to the 5’ position of the pyridoxal molecule. Pyridoxal and its derivatives play crucial roles in various biochemical processes, particularly as coenzymes in enzymatic reactions involving amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyridoxal 5’-methylenephosphonate typically involves the phosphorylation of pyridoxal derivatives. One common method includes the reaction of pyridoxal with a secondary amine to form an intermediate, which is then phosphorylated using polyphosphoric acid. The reaction conditions often involve stirring the intermediate with polyphosphoric acid, followed by hydrolysis to yield the final product .

Industrial Production Methods: Industrial production of pyridoxal 5’-methylenephosphonate may utilize similar synthetic routes but on a larger scale. The use of ionic liquids as solvents has been explored to enhance the efficiency and yield of the synthesis process. These solvents offer advantages such as reduced vapor pressure and improved solubility for various substances .

Chemical Reactions Analysis

Types of Reactions: Pyridoxal 5’-methylenephosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The methylenephosphonate group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Conditions for substitution reactions vary depending on the desired product but often involve nucleophilic reagents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridoxal 5’-carboxylic acid, while reduction may produce pyridoxal 5’-methanol .

Scientific Research Applications

Pyridoxal 5’-methylenephosphonate has a wide range of applications in scientific research:

Mechanism of Action

Pyridoxal 5’-methylenephosphonate acts as a coenzyme in enzymatic reactions involving amino acids. The aldehyde group of the compound forms a Schiff-base linkage with the epsilon-amino group of specific lysine residues in enzymes. This linkage facilitates various reactions, including transamination, decarboxylation, and deamination. The compound’s mechanism of action involves the formation of an external aldimine intermediate, which undergoes further transformations to yield the final products .

Comparison with Similar Compounds

    Pyridoxal 5’-phosphate: Another active form of vitamin B6, which also acts as a coenzyme in similar enzymatic reactions.

    Pyridoxamine 5’-phosphate: A derivative of pyridoxamine, involved in amino acid metabolism.

    Pyridoxine 5’-phosphate: A phosphorylated form of pyridoxine, essential for various biochemical processes.

Uniqueness: Pyridoxal 5’-methylenephosphonate is unique due to the presence of the methylenephosphonate group, which imparts distinct chemical properties and reactivity compared to other pyridoxal derivatives. This uniqueness makes it valuable in specific biochemical and industrial applications .

Properties

IUPAC Name

(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10NO5P/c1-5-8(11)7(3-10)6(2-9-5)4-15(12,13)14/h2-3,11H,4H2,1H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHZPNZKADTPDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)C=O)CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20180853
Record name Pyridoxal 5'-methylenephosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20180853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26210-18-4
Record name Pyridoxal 5'-methylenephosphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026210184
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridoxal 5'-methylenephosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20180853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyridoxal 5'-methylenephosphonate
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Pyridoxal 5'-methylenephosphonate
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Pyridoxal 5'-methylenephosphonate
Reactant of Route 5
Pyridoxal 5'-methylenephosphonate
Reactant of Route 6
Pyridoxal 5'-methylenephosphonate

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